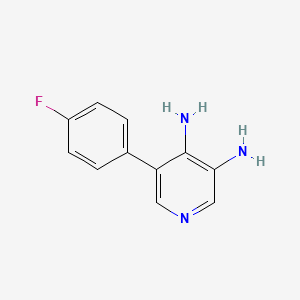

5-(4-Fluorophenyl)pyridine-3,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

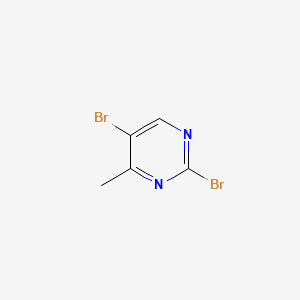

“5-(4-Fluorophenyl)pyridine-3,4-diamine” is a chemical compound with the linear formula C11H10FN3 . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

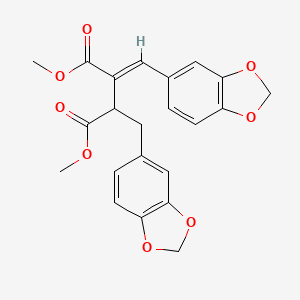

The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .

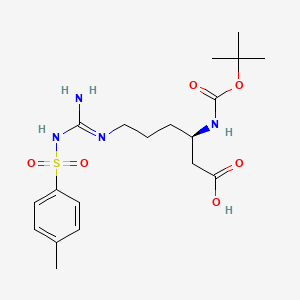

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using density functional theory calculations . These calculations can provide insights into the electronic structure, spectroscopic, and optical properties of the compound .

Chemical Reactions Analysis

Pyrazole derivatives, which include “this compound”, have been studied for their chemical reactions . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 239.68 . It is a powder at room temperature .

Aplicaciones Científicas De Investigación

High Glass Transition and Thermal Stability

- A study by (Wang et al., 2008) synthesized a diamine monomer containing pyridine and triphenylamine groups, which showed high glass transition temperatures and excellent thermal stability. This suggests potential applications in thermally stable materials.

High Transparent Polyimides

- (Guan et al., 2015) synthesized isomeric pyridine-containing aromatic diamine monomers. These were used to create polyimides with properties such as solubility, thermal and mechanical stability, and optical clarity, indicating their usefulness in high-performance polymers.

Electroluminescence and Photoluminescence

- (Yang et al., 2013) explored a diamine ligand with a fluorine atom and its corresponding Re(I) complex. This study focused on photophysical performance and electroluminescence, suggesting applications in light-emitting devices.

Novel Fluorescent Poly(pyridine-imide) Acid Chemosensor

- (Wang et al., 2008) developed a novel diamine for poly(pyridine-imide) preparation, exhibiting fluorescence and acting as an acid chemosensor, indicating potential in sensing applications.

Pyrimidine Linked with Morpholinophenyl Derivatives

- (Gorle et al., 2016) synthesized derivatives with potential larvicidal activity. This highlights applications in biological activity research.

Synthesis of Novel Soluble Fluorinated Polyamides

- (Liu et al., 2013) created polyamides containing pyridine and sulfone moieties, which demonstrated properties like high solubility, thermal stability, and mechanical strength, useful in advanced material development.

Rhenium(I) Complex with Fluorine/Oxadiazole-Bifunctionalized Diamine Ligand

- (Wang, 2013) researched a Rhenium(I) complex with a bifunctionalized diamine ligand for photophysical properties, indicating use in photophysical studies.

Safety and Hazards

Direcciones Futuras

The future directions for “5-(4-Fluorophenyl)pyridine-3,4-diamine” could involve further exploration of its potential applications in various fields. The robustness of the methodology for synthesizing 5-aminoaryl pyridines and 5-phenol pyridines suggests potential for further development and application of these compounds .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)pyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-15-6-10(13)11(9)14/h1-6H,13H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGBWOOKYCGRSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673342 |

Source

|

| Record name | 5-(4-Fluorophenyl)pyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214373-94-0 |

Source

|

| Record name | 5-(4-Fluorophenyl)pyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)